Tert-butyl 5-(aminomethyl)nicotinate
Description
Tert-butyl 5-(aminomethyl)nicotinate is a nicotinic acid derivative featuring a tert-butyl ester group at the carboxylate position and an aminomethyl substituent at the 5-position of the pyridine ring (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of nicotinic acid derivatives, which are precursors to coenzymes (e.g., NAD/NADP) and modulators of lipid metabolism.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLKHGSNWXKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652147 | |
| Record name | tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-76-2 | |
| Record name | tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminomethyl group. One common method involves the use of tert-butyl alcohol and nicotinic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. The aminomethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or a primary amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Carboxylic acids or substituted amines.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release nicotinic acid, which may act on nicotinic receptors or other biological targets. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Tert-butyl nicotinate resists HSA-mediated hydrolysis due to steric hindrance from the bulky tert-butyl group, which limits enzyme access .
- However, direct experimental data for this compound is lacking.
- Methyl and 2-butoxyethyl esters hydrolyze rapidly due to smaller, flexible ester groups that facilitate HSA binding.
2.2 Structural Analogues with Pyridine Modifications
The crystal structure of tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate () provides insights into substituent effects on molecular conformation and stability :
- 2-Methoxyethyl group: Introduces steric bulk and polarity, which may reduce HSA binding compared to this compound.
Comparison with this compound:
- Aminomethyl vs. Cyano/Amino Groups: The electron-donating aminomethyl group in the user’s compound likely increases pyridine basicity, altering solubility and reactivity compared to the electron-withdrawing cyano group in the analogue.
- Solubility: The aminomethyl group may improve aqueous solubility relative to the methoxyethyl and cyano substituents.
Research Implications and Gaps
- Metabolic Stability: The tert-butyl group in this compound likely prolongs plasma half-life compared to smaller esters (e.g., methyl), but this requires experimental validation.
- Structural-Activity Relationships (SAR) : Substituent positioning (5- vs. 6-position) and electronic effects (electron-donating vs. withdrawing) critically influence hydrolysis rates and protein interactions.
- Data Limitations: Direct studies on this compound are absent in the provided evidence. Future work should measure its hydrolysis kinetics, HSA binding affinity, and solubility.
Biological Activity
Overview
Tert-butyl 5-(aminomethyl)nicotinate is a derivative of nicotinic acid characterized by a tert-butyl ester and an aminomethyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.
The biological activity of this compound primarily arises from its structural features, which facilitate interactions with various biological targets:
- Enzyme Interactions : The aminomethyl group can participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially modulating enzymatic activity.
- Receptor Binding : The compound may influence nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and could lead to neuroprotective effects or modulation of inflammatory responses.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Anti-inflammatory Properties : Derivatives of nicotinic acid have been shown to possess anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases.
- Analgesic Effects : Some studies suggest potential analgesic properties, making it a candidate for pain management therapies .
Case Studies and Experimental Evidence
- Binding Studies : In vitro studies have demonstrated that certain derivatives can effectively bind to nAChRs, leading to enhanced calcium release and subsequent activation of intracellular signaling pathways .
- Comparative Analysis : A comparative study of structurally similar compounds revealed that variations in side groups significantly affect receptor affinity and biological activity. For instance, modifications in the aminomethyl group can alter solubility and stability, impacting overall efficacy.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl ester, aminomethyl group | Anti-inflammatory, potential analgesic |
| Tert-butyl 2-(methylamino)nicotinate | Methylamino substitution | Modulates nAChR activity |
| Methyl 2-(methylamino)nicotinate | Methyl group instead of tert-butyl | Different receptor affinity profiles |
Synthesis and Production
The synthesis of this compound typically involves:
- Esterification : Reaction of nicotinic acid with tert-butyl alcohol in the presence of a catalyst (e.g., sulfuric acid).
- Aminomethylation : Introduction of the aminomethyl group through nucleophilic substitution using formaldehyde and ammonia or primary amines under basic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
